P2X3 Receptor Antagonist Class Membership: Structural Basis for Subtype Selectivity
The target compound is a member of the 1,3-thiazol-2-yl substituted benzamide class, which the Bayer patent (US20180118731) claims as P2X3 receptor inhibitors [1]. While no direct IC50 data for the target compound are publicly available, the closely related clinical-stage analog filapixant (BAY 1902607), which shares the same 4-tert-butylphenyl-thiazole and 4-alkoxybenzamide scaffold, demonstrates an in vitro selectivity profile with an IC50 of 7 nM for human P2X3 homomeric receptors (pIC50 8.15) and an IC50 of 760 nM for human P2X2/3 heteromeric receptors, yielding a selectivity ratio of approximately 109-fold [2]. This selectivity is driven by the 4-alkoxy substituent on the benzamide ring, a structural feature present as the 4-butoxy group in the target compound. By contrast, the des-alkoxy analog N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392239-28-0) lacks this selectivity-determining motif .
| Evidence Dimension | P2X3 receptor selectivity over P2X2/3 |
|---|---|
| Target Compound Data | No direct IC50 data publicly available; inferred class membership with 4-butoxy substituent as selectivity determinant |
| Comparator Or Baseline | Filapixant (BAY 1902607): hP2X3 IC50 = 7 nM; hP2X2/3 IC50 = 760 nM; Selectivity ratio = ~109-fold. Des-alkoxy analog (CAS 392239-28-0): lacks alkoxy motif. |
| Quantified Difference | Selectivity ratio of ~109-fold for the alkoxy-bearing analog (filapixant); des-alkoxy analog lacks the key pharmacophore element |
| Conditions | Intracellular calcium assay in cells expressing human P2X3 and human P2X2/3 receptors (FLIPR platform) |
Why This Matters
The 4-butoxy substituent is a pharmacophoric requirement for achieving P2X3 receptor selectivity within this chemotype; procurement of the des-alkoxy analog risks loss of target selectivity.
- [1] Bayer Aktiengesellschaft. 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. US Patent Application 20180118731. Published April 5, 2018. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. filapixant ligand page. P2X3 IC50 = 7 nM (pIC50 8.15); P2X2/3 IC50 = 760 nM. View Source
